Cas no 1821713-20-5 ((3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester)

(3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester is a chiral building block widely used in pharmaceutical synthesis and asymmetric catalysis. Its stereochemically defined structure, featuring both amino and ester functional groups, makes it a versatile intermediate for constructing complex molecules with high enantioselectivity. The rigid furan ring scaffold enhances stability while facilitating controlled reactivity in nucleophilic and electrophilic transformations. This compound is particularly valuable in peptidomimetic drug design and the development of bioactive small molecules. Its high purity and well-characterized stereochemistry ensure reproducibility in synthetic applications. The methyl ester group offers additional flexibility for further derivatization, making it a practical choice for multi-step synthetic routes.
(3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester structure
1821713-20-5 structure
Product Name:(3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester
CAS No:1821713-20-5
MF:C6H11NO3
MW:145.156441926956
MDL:MFCD22395088
CID:5172231
Update Time:2025-05-19

(3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester
    • Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate
    • MDL: MFCD22395088
    • Inchi: 1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1
    • InChI Key: YQKCZMNEYIICEE-WHFBIAKZSA-N
    • SMILES: O1C[C@H](N)[C@@H](C(OC)=O)C1

(3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester Pricemore >>

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Additional information on (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester

Introduction to (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester (CAS No. 1821713-20-5)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. One such compound, (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester (CAS No. 1821713-20-5), has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the tetrahydrofuran (THF) class of heterocyclic compounds, which are widely recognized for their versatility in drug design and synthesis.

The molecular structure of (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester features a chiral tetrahydrofuran ring with an amine group at the 4-position and a carboxylic acid methyl ester at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The stereochemistry at the 3R and 4R positions is particularly important, as it influences the compound's biological activity and interactions with biological targets.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The unique stereochemistry of (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester makes it an excellent candidate for such applications. Researchers have explored its use in catalytic processes to achieve high enantioselectivity in the synthesis of other chiral molecules. This has significant implications for the production of pharmaceuticals that require precise stereochemical control.

The compound's amine group also provides a versatile handle for further functionalization. This property is particularly useful in drug discovery, where modifications to the amine group can be used to fine-tune biological activity and pharmacokinetic properties. For instance, derivatization of the amine group can lead to the formation of peptidomimetics or other bioactive scaffolds that mimic natural biomolecules.

Recent studies have highlighted the potential of (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester as a building block in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including inflammation and cancer progression. Inhibiting these enzymes has been a major focus in drug development, and natural product-inspired scaffolds like this one offer promising leads for new therapeutics.

The carboxylic acid methyl ester group at the 3-position also provides opportunities for further derivatization. This functionality can be hydrolyzed to yield a free carboxylic acid group, which can then be used to form esters, amides, or other derivatives. Such modifications are often employed to improve solubility, stability, or metabolic profiles of drug candidates.

The synthesis of (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester has been optimized by several research groups to achieve high yields and enantiopurity. One common approach involves the reduction of a corresponding ketone using chiral reducing agents such as (R)-BINAP-RuCl₂ or (S)-oxalyl chloride. These methods leverage transition metal catalysis to achieve high enantioselectivity and are representative of modern synthetic strategies in organic chemistry.

The compound's potential applications extend beyond pharmaceuticals into materials science and agrochemicals. The unique structural features of tetrahydrofuran derivatives make them interesting candidates for designing novel materials with specific properties. Additionally, their biological activity suggests that they could be explored as leads for new agrochemicals that target plant pathogens or pests.

In conclusion, (3R,4R)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester (CAS No. 1821713-20-5) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features, chiral center, and functional groups make it an invaluable building block for synthetic chemists. As research continues to uncover new applications for this compound, its importance in drug discovery and materials science is likely to grow.

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